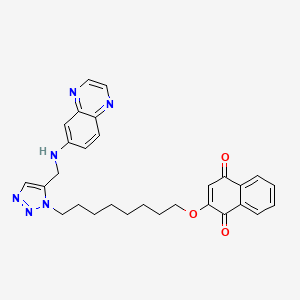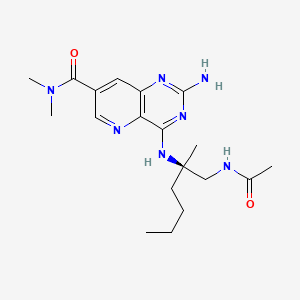
Qianhucoumarin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Qianhucoumarin D is a naturally occurring pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum, a plant commonly used in traditional Chinese medicine . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of inflammation and cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Qianhucoumarin D can be isolated using preparative high-speed counter-current chromatography (HSCCC). The process involves using a two-phase solvent system consisting of light petroleum, ethyl acetate, methanol, and water in gradient elution mode . The upper phase of this solvent system is used as the stationary phase, while the lower phase serves as the mobile phase. This method allows for the efficient separation and purification of this compound along with other coumarins from Peucedanum praeruptorum .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale isolation and purification techniques. Further research and development are needed to establish viable industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions: Qianhucoumarin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of this compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Qianhucoumarin D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a model compound for studying the reactivity and properties of pyranocoumarins.
- Employed in the synthesis of novel derivatives with potential therapeutic applications.
Biology:
- Investigated for its anti-inflammatory properties, which may be beneficial in treating various inflammatory conditions .
- Studied for its potential to reverse multidrug resistance in cancer cells, making it a promising candidate for cancer therapy .
Medicine:
- Explored for its anticancer activity, particularly in the treatment of leukemia and other cancers .
- Potential use in developing new drugs for cardiovascular diseases due to its vasodilatory effects .
Industry:
- Potential applications in the development of new pharmaceuticals and nutraceuticals.
- Used in the formulation of traditional herbal medicines.
Wirkmechanismus
The mechanism of action of Qianhucoumarin D involves multiple molecular targets and pathways. It exerts its effects by interacting with various enzymes and receptors involved in inflammation and cancer progression . For example, this compound has been shown to inhibit the activity of certain kinases and topoisomerases, which are crucial for cancer cell proliferation . Additionally, it may modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Qianhucoumarin D is unique among pyranocoumarins due to its specific chemical structure and biological activities. Similar compounds include:
(+)-Praeruptorin A: Another pyranocoumarin isolated from Peucedanum praeruptorum with similar anti-inflammatory and anticancer properties.
(+)-Praeruptorin B: Exhibits vasodilatory effects and is used in cardiovascular research.
Pd-Ib: A coumarin derivative with potential anticancer activity.
Compared to these compounds, this compound stands out due to its broader range of biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H18O7 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
[(9S,10S)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate |
InChI |
InChI=1S/C18H18O7/c1-9(19)22-16-14-12(25-18(3,4)17(16)23-10(2)20)7-5-11-6-8-13(21)24-15(11)14/h5-8,16-17H,1-4H3/t16-,17-/m0/s1 |
InChI-Schlüssel |
YJOWXMGENDGFDH-IRXDYDNUSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)

![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)






![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)



